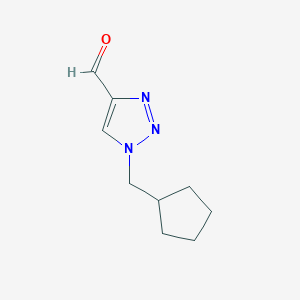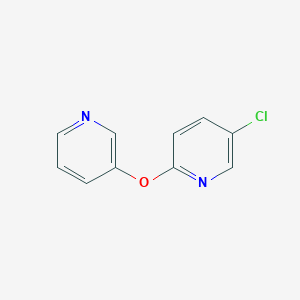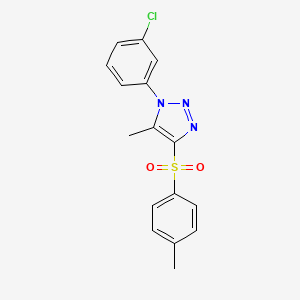![molecular formula C20H26N2OS B6499744 2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953999-22-9](/img/structure/B6499744.png)
2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide, hereafter referred to as Compound A, is a synthetic organic compound that has recently been studied for its potential applications in the field of scientific research. Compound A is a member of the class of compounds known as amides, which are compounds that contain a carbonyl group linked to an amine group. Compound A has a unique chemical structure that has allowed it to be used in a variety of scientific applications, such as the synthesis of new compounds and the study of biochemical and physiological effects.
作用機序
The mechanism of action of Compound A is not yet fully understood. However, it is believed that Compound A interacts with a number of cellular targets, including proteins, enzymes, and receptors. Compound A has been shown to bind to a number of proteins, including the transcription factor NF-κB and the enzyme cyclooxygenase-2. It is thought that Compound A binds to these proteins and alters their activity, resulting in changes in cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
Compound A has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Compound A has been shown to induce apoptosis in a variety of cell types. Compound A has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. In addition, Compound A has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
実験室実験の利点と制限
The use of Compound A in laboratory experiments has a number of advantages. Compound A is relatively easy to synthesize and is relatively stable in a variety of solvents. Compound A is also relatively non-toxic and has a low level of bioaccumulation, making it safe to use in laboratory experiments. However, Compound A is also relatively expensive and its effects on cellular processes are not yet fully understood.
将来の方向性
The potential applications of Compound A are still being explored. One potential direction for future research is the investigation of Compound A's effects on other cellular targets, such as proteins and enzymes involved in the regulation of inflammation and other cellular processes. Additionally, further research is needed to better understand the mechanism of action of Compound A and to identify potential therapeutic applications. Finally, further research is needed to determine the long-term safety and efficacy of Compound A in laboratory experiments.
合成法
The synthesis of Compound A is relatively straightforward and can be accomplished through a number of different methods. The most commonly used method involves the reaction of 3-methylphenylmagnesium bromide with the N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide. This reaction is carried out in a solvent such as dichloromethane and the product is isolated through a series of chromatographic techniques.
科学的研究の応用
Compound A has been used in a variety of scientific research applications. One of the most common applications is in the synthesis of other compounds. Compound A has been used as a starting material in the synthesis of a variety of compounds, including thioamides, aminobenzoates, and aryl amides. Compound A has also been used in the study of biochemical and physiological effects. A number of studies have investigated the effects of Compound A on various cellular processes, such as cell proliferation and apoptosis.
特性
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-16-4-2-5-18(12-16)13-20(23)21-14-17-7-9-22(10-8-17)15-19-6-3-11-24-19/h2-6,11-12,17H,7-10,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVPMSREHARJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)

![2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B6499679.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6499691.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6499710.png)
![1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B6499716.png)
![2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499731.png)

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)